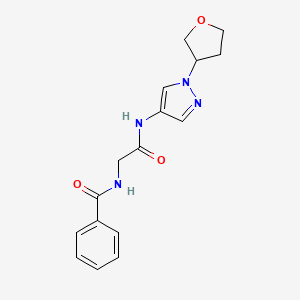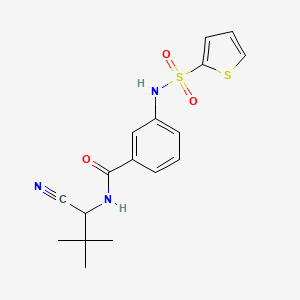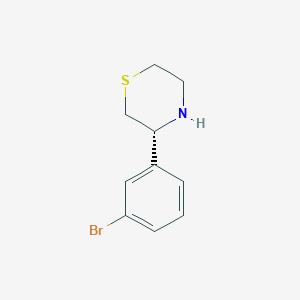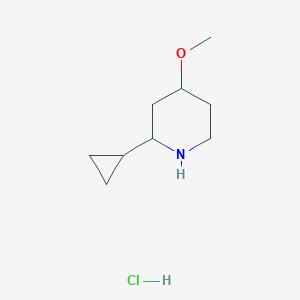
N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are synthesized through various methods and have been extensively studied for their potential as therapeutic agents. The papers provided discuss different benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives can involve multi-step reactions with various starting materials. For instance, the synthesis of N-aroyl-N'-(2-phenyl-4-oxo-4H- benzopyran-6-yl)thioureas involves treating 6-Aminoflavone with aroyl isothiocyanate followed by a reaction with PCl5 in POCl3 to yield N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Another approach includes the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . These methods highlight the versatility in synthesizing benzamide derivatives, which could be applied to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and sometimes X-ray analysis . The X-ray structure characterization of antipyrine-like benzamide derivatives has revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These structural insights are crucial for understanding the molecular interactions and stability of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of their reactivity includes the evaluation of their potential to bind nucleotide protein targets . The chemical reactivity of these compounds is also influenced by their intermolecular interactions, as demonstrated by the analysis of antipyrine-like derivatives through Hirshfeld surface analysis and DFT calculations . These analyses help in understanding the chemical behavior and potential interactions of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure and intermolecular interactions. The solid-state structures of these compounds are analyzed to understand their stability and reactivity. For example, the molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions are indicative of the solid-state properties of these compounds . The physical properties such as solubility, melting point, and stability under various conditions are also important for their practical applications and can be inferred from the structural analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Antiallergic and Antibacterial Agents : Compounds with similar structural features have been synthesized and evaluated for their antiallergic activity, demonstrating significant potency in preclinical models. For example, certain benzamide derivatives have shown remarkable antiallergic and antibacterial properties, indicating the potential utility of N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide in these areas (Nohara et al., 1985). Additionally, novel analogs bearing similar core structures have been found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antiviral Agents : Research into benzamide-based heterocycles has identified compounds with significant anti-influenza virus activity, suggesting a potential pathway for exploring the antiviral capabilities of N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide. This includes the development of novel 5-aminopyrazoles showing remarkable activity against avian influenza (Hebishy et al., 2020).
Enaminones and Oxazolones : The versatility of benzamide derivatives in synthesizing diverse heterocyclic compounds, such as enaminones and oxazolones, highlights the synthetic utility of N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide. These compounds have been studied for their structural characteristics and potential as precursors to novel pharmacologically active molecules (Brbot-Šaranović et al., 2000).
Antimicrobial and Antifungal Activity : The synthesis and evaluation of benzamide derivatives for antimicrobial and antifungal activities suggest the potential application of N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide in developing new antimicrobial agents. This includes the discovery of compounds with significant activity against various bacteria and fungi, indicating the broad spectrum of possible applications (Aytemir et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(9-17-16(22)12-4-2-1-3-5-12)19-13-8-18-20(10-13)14-6-7-23-11-14/h1-5,8,10,14H,6-7,9,11H2,(H,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREAZBALQIYSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)